2-chloro-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
2-chloro-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine is a heterocyclic compound that contains both pyrimidine and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 2-chloro-5-nitropyrimidine-4,6-diamine with furan-2-carbaldehyde in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The furan ring can be oxidized to form various derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reducing agents such as tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, and amino derivatives.
Reduction: The major product is 2-chloro-N4-(furan-2-ylmethyl)-5-aminopyrimidine-4,6-diamine.
Oxidation: Products include various oxidized derivatives of the furan ring.
Scientific Research Applications
2-chloro-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: It can be used in the synthesis of novel materials with unique electronic properties.
Biological Research: It is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-chloro-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or interfere with DNA synthesis. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-furylmethyl)-5-nitro-4,6-pyrimidinediamine
- 2-chloro-5-fluoro-N4-(furfuryl)-4-pyrimidineamine
Uniqueness
2-chloro-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine is unique due to the presence of both a furan ring and a nitro group, which confer specific chemical reactivity and biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5O3/c10-9-13-7(11)6(15(16)17)8(14-9)12-4-5-2-1-3-18-5/h1-3H,4H2,(H3,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURRLEMXAVABEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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